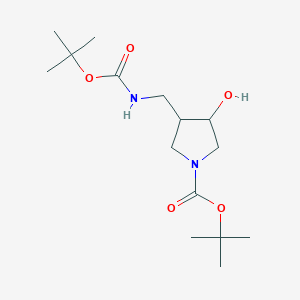

4-Boc-aminomethyl-3-hydroxy-1-N-Boc-pyrrolidine

Description

Properties

IUPAC Name |

tert-butyl 3-hydroxy-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O5/c1-14(2,3)21-12(19)16-7-10-8-17(9-11(10)18)13(20)22-15(4,5)6/h10-11,18H,7-9H2,1-6H3,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSFCEPRNHYOLGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CN(CC1O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10404010 | |

| Record name | 4-Boc-aminomethyl-3-hydroxy-1-N-Boc-pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175463-34-0 | |

| Record name | 4-Boc-aminomethyl-3-hydroxy-1-N-Boc-pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175463-34-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Boc-aminomethyl-3-hydroxy-1-N-Boc-pyrrolidine

This technical guide provides a comprehensive overview of the physicochemical properties, a proposed synthetic pathway, and a hypothetical biological role of 4-Boc-aminomethyl-3-hydroxy-1-N-Boc-pyrrolidine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the application of novel pyrrolidine scaffolds.

Core Physicochemical Properties

While detailed experimental data for this compound is not extensively available in public literature, the core physicochemical properties have been identified and are summarized in the table below. These properties are fundamental for the handling, characterization, and application of the compound in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₈N₂O₅ | [1] |

| Molecular Weight | 316.398 g/mol | [1] |

| CAS Number | 175463-34-0 | [1] |

| PubChem CID | 4532904 | [1] |

Proposed Synthetic and Purification Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly described in the surveyed literature. However, based on established synthetic methodologies for analogous di-Boc protected aminopyrrolidines, a plausible synthetic route can be proposed.

Proposed Synthetic Pathway

A potential synthetic route could commence from a commercially available starting material such as 4-amino-3-hydroxypyrrolidine. The synthesis would involve a two-step protection process.

Step 1: Protection of the Pyrrolidine Ring Nitrogen The initial step would involve the selective protection of the secondary amine within the pyrrolidine ring using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a suitable base, such as triethylamine (Et₃N), in an appropriate solvent like dichloromethane (DCM). This reaction is typically carried out at room temperature.

Step 2: Protection of the Primary Aminomethyl Group Following the formation of the mono-Boc protected intermediate, the primary amine of the aminomethyl group would be protected using a second equivalent of (Boc)₂O under similar reaction conditions. Careful control of stoichiometry and reaction conditions would be crucial to ensure the desired di-protected product is obtained.

Proposed Purification Protocol

Purification of the final compound would likely involve standard chromatographic techniques.

The crude product obtained from the synthesis would first be subjected to an aqueous workup to remove water-soluble impurities. The organic layer would then be dried and concentrated. The final purification would be achieved by column chromatography on silica gel, using a suitable eluent system such as a gradient of ethyl acetate in hexanes. The purity of the collected fractions would be assessed by thin-layer chromatography (TLC) and analytical techniques like NMR spectroscopy.

Hypothetical Role in Drug Discovery and Signaling

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to explore chemical space and enhance biological activity. The presence of two Boc-protected amino groups and a hydroxyl group in this compound makes it a versatile building block for the synthesis of more complex molecules.

While no specific biological activity or involvement in signaling pathways has been reported for this compound, its structural features suggest potential applications in the development of inhibitors or modulators of various biological targets. For instance, after deprotection, the amino and hydroxyl groups could serve as key pharmacophoric features for interaction with enzymes or receptors.

Below is a hypothetical signaling pathway diagram illustrating how a derivative of this compound, after deprotection and further functionalization, might act as an inhibitor of a kinase signaling cascade, a common target in drug discovery.

In this speculative model, a drug derived from this compound could be designed to bind to the active site of a key kinase (Kinase A) in a signaling cascade initiated by a growth factor. By inhibiting this kinase, the drug would block the downstream signaling events that lead to cellular responses such as proliferation and survival, which are often dysregulated in diseases like cancer.

Conclusion

This compound is a chiral building block with potential applications in medicinal chemistry and drug discovery. While specific experimental data and biological studies are limited in the public domain, its structural features suggest it could be a valuable intermediate for the synthesis of novel therapeutic agents. The proposed synthetic and purification strategies, along with the hypothetical mechanism of action, provide a framework for future research and development involving this promising pyrrolidine derivative. Further experimental validation is necessary to fully elucidate its physicochemical properties and biological potential.

References

An In-depth Technical Guide to 4-Boc-aminomethyl-3-hydroxy-1-N-Boc-pyrrolidine (CAS: 175463-34-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Boc-aminomethyl-3-hydroxy-1-N-Boc-pyrrolidine, with the CAS number 175463-34-0, is a valuable chiral building block in the field of organic synthesis and medicinal chemistry. Its full chemical name is tert-butyl (4-((tert-butoxycarbonylamino)methyl)-3-hydroxypyrrolidin-1-yl)carboxylate. The presence of multiple functional groups, including a hydroxyl group and two Boc-protected amine functionalities on a pyrrolidine scaffold, makes it a versatile intermediate for the synthesis of complex molecules, particularly in the development of novel therapeutics.

The pyrrolidine ring is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs.[1][2] This is attributed to its three-dimensional structure, which allows for precise spatial orientation of substituents, and its favorable physicochemical properties that can enhance aqueous solubility and cell permeability.[3] The strategic placement of functional groups on the pyrrolidine ring, as seen in this compound, provides multiple points for diversification, enabling the exploration of structure-activity relationships (SAR) in drug design.

This technical guide provides a comprehensive overview of the available data on this compound, including its chemical properties, a generalized synthetic approach, and its potential applications in drug discovery.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in chemical reactions.

| Property | Value | Reference |

| CAS Number | 175463-34-0 | [4] |

| Full Chemical Name | tert-butyl (4-((tert-butoxycarbonylamino)methyl)-3-hydroxypyrrolidin-1-yl)carboxylate | N/A |

| Synonym(s) | This compound | [4] |

| Molecular Formula | C₁₅H₂₈N₂O₅ | [5] |

| Molecular Weight | 316.39 g/mol | [5] |

| Appearance | White to off-white solid | [3] |

| Chirality | Chiral | N/A |

Synthesis and Experimental Protocols

Generalized Synthetic Workflow

The synthesis of this complex pyrrolidine derivative likely involves a multi-step process starting from a commercially available chiral precursor. A potential retrosynthetic analysis suggests that the target molecule can be constructed from a suitably protected 4-amino-3-hydroxypyrrolidine derivative.

Caption: Retrosynthetic analysis of the target compound.

Hypothetical Experimental Protocol

The following is a hypothetical, multi-step protocol for the synthesis of this compound. This is a generalized procedure and would require optimization and validation in a laboratory setting.

Step 1: Synthesis of a Protected 4-Cyano-3-hydroxy-pyrrolidine Intermediate

-

Starting Material: A commercially available, enantiomerically pure pyrrolidine derivative with appropriate protecting groups on the nitrogen and hydroxyl functionalities would be the starting point.

-

Introduction of the Cyano Group: A nucleophilic substitution reaction, for instance, reacting a tosylated precursor with a cyanide salt, could introduce the cyano group at the C4 position.

-

Purification: The product would be purified using column chromatography on silica gel.

Step 2: Reduction of the Nitrile to the Primary Amine

-

Reaction: The cyano group of the intermediate from Step 1 would be reduced to a primary amine. This can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent or catalytic hydrogenation.

-

Work-up: The reaction would be carefully quenched, and the product extracted into an organic solvent.

-

Purification: The resulting aminomethyl intermediate would be purified by column chromatography.

Step 3: Boc Protection of the Amines

-

Reaction: The di-protected pyrrolidine derivative would be subjected to a reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base (e.g., triethylamine or diisopropylethylamine) and a solvent like dichloromethane or tetrahydrofuran. This step would protect both the ring nitrogen and the newly formed primary amine.

-

Purification: The final product, this compound, would be purified by column chromatography to yield the desired compound.

Spectroscopic Characterization (Predicted)

Detailed spectroscopic data for this specific compound is not publicly available. However, based on its structure, the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data can be predicted.

| Spectroscopic Data | Predicted Characteristics |

| ¹H NMR | Signals corresponding to the two Boc groups (singlets, ~1.4-1.5 ppm), protons of the pyrrolidine ring (multiplets, ~1.8-4.0 ppm), the aminomethyl protons (doublet of doublets or multiplet, ~3.0-3.5 ppm), and the hydroxyl proton (broad singlet). |

| ¹³C NMR | Resonances for the carbonyl carbons of the Boc groups (~155 ppm), the quaternary carbons of the Boc groups (~80 ppm), the methyl carbons of the Boc groups (~28 ppm), and the carbons of the pyrrolidine ring and the aminomethyl group. |

| IR Spectroscopy | Characteristic absorption bands for O-H stretching (~3400 cm⁻¹), N-H stretching (from the Boc-protected amine, ~3300 cm⁻¹), C-H stretching (~2900-3000 cm⁻¹), and C=O stretching of the carbamate groups (~1680-1700 cm⁻¹). |

| Mass Spectrometry | The mass spectrum would be expected to show the molecular ion peak [M]⁺ or, more likely, protonated [M+H]⁺ or sodiated [M+Na]⁺ adducts. Fragmentation patterns would likely involve the loss of the Boc groups. |

Applications in Drug Discovery

The structural features of this compound make it a highly attractive building block for the synthesis of a wide range of biologically active molecules.

Role as a Chiral Scaffold

The defined stereochemistry of this compound is crucial for its application in asymmetric synthesis. The pyrrolidine ring serves as a rigid scaffold, allowing for the precise positioning of pharmacophoric elements. This is particularly important for achieving high selectivity and potency in drug candidates that interact with chiral biological targets such as enzymes and receptors.

Potential Therapeutic Targets

Given the prevalence of the pyrrolidine motif in various classes of therapeutic agents, this building block could be utilized in the synthesis of inhibitors for a range of targets, including but not limited to:

-

Proteases: The aminomethyl and hydroxyl groups can be elaborated to mimic peptide backbones and interact with the active sites of proteases.

-

Kinases: The pyrrolidine scaffold can serve as a core for developing kinase inhibitors by positioning substituents to interact with the ATP-binding pocket.

-

G-protein coupled receptors (GPCRs): The three-dimensional arrangement of functional groups can be tailored to achieve specific interactions with the binding sites of GPCRs.

Logical Workflow for Drug Discovery Application

The use of this building block in a drug discovery program would typically follow a structured workflow.

Caption: Drug discovery workflow utilizing the target compound.

Conclusion

This compound is a synthetically versatile and valuable chiral building block with significant potential in drug discovery and development. Its well-defined stereochemistry and multiple functional groups provide a robust platform for the synthesis of diverse and complex molecular architectures. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a foundational understanding of its properties, a plausible synthetic strategy, and its potential applications. Researchers and scientists can leverage this information as a starting point for incorporating this promising intermediate into their synthetic and medicinal chemistry programs.

References

- 1. Synthesis, characterization and catalytic properties of SAPO-34 synthesized using diethylamine as a template | Semantic Scholar [semanticscholar.org]

- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate | C9H18N2O2 | CID 854071 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Spectroscopic and Synthetic Overview of 4-Boc-aminomethyl-3-hydroxy-1-N-Boc-pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for 4-Boc-aminomethyl-3-hydroxy-1-N-Boc-pyrrolidine. Due to the limited availability of specific experimental data for this compound, this guide leverages data from closely related and structurally analogous molecules to present a predictive but detailed analysis. The information herein is intended to support research and development activities by providing a strong foundational understanding of this substituted pyrrolidine derivative.

Chemical Structure and Properties

IUPAC Name: tert-butyl (1-(tert-butoxycarbonyl)-4-hydroxypyrrolidin-3-yl)methylcarbamate

| Property | Value |

| CAS Number | 175463-34-0 |

| Molecular Formula | C₁₅H₂₈N₂O₅ |

| Molecular Weight | 316.39 g/mol |

| Appearance | Expected to be a colorless to pale yellow solid or oil |

| Solubility | Expected to be soluble in methanol, ethanol, dichloromethane, and ethyl acetate |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.20 - 4.00 | m | 1H | H-3 (CH-OH) |

| ~3.60 - 3.20 | m | 4H | H-2, H-5 (CH₂-N) |

| ~3.15 - 2.95 | m | 2H | CH₂-NHBoc |

| ~2.50 - 2.30 | m | 1H | H-4 (CH-CH₂NHBoc) |

| ~2.20 - 2.00 | m | 1H | OH |

| ~1.46 | s | 9H | N-Boc (C(CH₃)₃) |

| ~1.44 | s | 9H | Aminomethyl-Boc (C(CH₃)₃) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~156.0 | C=O (N-Boc) |

| ~155.8 | C=O (Aminomethyl-Boc) |

| ~79.8 | C(CH₃)₃ (N-Boc) |

| ~79.5 | C(CH₃)₃ (Aminomethyl-Boc) |

| ~70-75 | C-3 (CH-OH) |

| ~50-55 | C-2, C-5 (CH₂-N) |

| ~45-50 | C-4 (CH-CH₂NHBoc) |

| ~40-45 | CH₂-NHBoc |

| ~28.4 | C(CH₃)₃ (N-Boc) |

| ~28.3 | C(CH₃)₃ (Aminomethyl-Boc) |

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI+)

| m/z | Ion |

| 317.2 | [M+H]⁺ |

| 339.2 | [M+Na]⁺ |

| 261.1 | [M-C₄H₈+H]⁺ (Loss of isobutylene from one Boc group) |

| 217.1 | [M-Boc+H]⁺ (Loss of one Boc group) |

| 205.1 | [M-2xC₄H₈+H]⁺ (Loss of isobutylene from both Boc groups) |

| 161.1 | [M-2xBoc+H]⁺ (Loss of both Boc groups) |

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Spectroscopy Data (ATR)

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3400 | O-H | Stretching |

| ~3350 | N-H | Stretching (Carbamate) |

| ~2975, ~2870 | C-H | Stretching (Alkyl) |

| ~1685 | C=O | Stretching (Carbamate) |

| ~1470 | C-H | Bending (Alkyl) |

| ~1365 | C-H | Bending (tert-butyl) |

| ~1160 | C-O | Stretching (Carbamate) |

Experimental Protocols

The following section details a plausible synthetic route and the general procedures for obtaining the spectroscopic data.

Synthesis of this compound

The synthesis of the title compound can be envisioned starting from a suitable precursor such as 3-hydroxy-4-aminomethyl-pyrrolidine, followed by a double Boc-protection.

Caption: Plausible synthetic workflow for the target compound.

Procedure:

-

To a solution of 3-hydroxy-4-aminomethyl-pyrrolidine (1.0 eq) in dichloromethane (DCM, 10 mL/g of starting material) is added triethylamine (2.5 eq).

-

The mixture is cooled to 0 °C in an ice bath.

-

A solution of di-tert-butyl dicarbonate ((Boc)₂O, 2.2 eq) in DCM is added dropwise to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred for 12-18 hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched with water, and the organic layer is separated.

-

The organic layer is washed with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the title compound.

Spectroscopic Characterization Protocols

Caption: General workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A sample of the compound (5-10 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.7 mL) in an NMR tube.

-

¹H NMR: Spectra are recorded on a 400 MHz spectrometer. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.

-

¹³C NMR: Spectra are recorded on a 100 MHz spectrometer with proton decoupling. Chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (77.16 ppm).

Mass Spectrometry (MS):

-

Instrumentation: A high-resolution mass spectrometer with an electrospray ionization (ESI) source is used.

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.

-

Analysis: The analysis is performed in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts.

Infrared (IR) Spectroscopy:

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is used.

-

Sample Preparation: A small amount of the sample is placed directly on the ATR crystal.

-

Analysis: The spectrum is recorded over the range of 4000-400 cm⁻¹.

Signaling Pathways and Applications

Substituted pyrrolidines are prevalent scaffolds in medicinal chemistry and drug discovery. The 3-hydroxy-4-aminomethyl-pyrrolidine core is a versatile building block for the synthesis of a variety of biologically active molecules, including:

-

Enzyme Inhibitors: The functional groups can interact with the active sites of enzymes.

-

Receptor Ligands: The pyrrolidine scaffold can mimic the structure of natural ligands for various receptors.

-

Peptidomimetics: The constrained ring system can be incorporated into peptide sequences to induce specific conformations.

The dual Boc-protection allows for selective deprotection and further functionalization at either the ring nitrogen or the aminomethyl side chain, making it a valuable intermediate in multi-step syntheses.

Caption: Synthetic utility of the title compound.

This guide provides a framework for understanding the chemical properties and potential applications of this compound. Researchers are encouraged to use this information as a starting point for their own experimental work.

An In-depth Technical Guide to the Solubility and Stability of 4-Boc-aminomethyl-3-hydroxy-1-N-Boc-pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Boc-aminomethyl-3-hydroxy-1-N-Boc-pyrrolidine is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. Its structure, featuring a pyrrolidine core, a hydroxyl group, and two tert-butoxycarbonyl (Boc) protecting groups, makes it a versatile intermediate for the synthesis of complex molecules such as enzyme inhibitors, receptor ligands, and other biologically active compounds. The dual Boc protection renders the primary amine and the pyrrolidine nitrogen less reactive, allowing for selective modification at other positions.

A thorough understanding of the physicochemical properties of this intermediate, specifically its solubility and stability, is paramount for its effective use in synthetic workflows, for optimizing reaction conditions, ensuring consistent purity, and for proper handling and storage. This technical guide provides a comprehensive overview of the predicted solubility and stability characteristics of this compound and outlines detailed experimental protocols for their quantitative determination.

Disclaimer: Specific experimental solubility and stability data for this compound is not extensively available in public literature. The information and protocols provided herein are based on the compound's structural features and established methodologies for similar molecules.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below.

| Property | Value | Source |

| CAS Number | 175463-34-0 | [1] |

| Molecular Formula | C₁₅H₂₈N₂O₅ | [1] |

| Molecular Weight | 316.39 g/mol | [1] |

| Appearance | Predicted to be a solid at room temperature | N/A |

| Melting Point | Not reported | N/A |

Solubility Profile

The solubility of this compound is dictated by a balance of its polar and non-polar structural elements. The hydroxyl (-OH) group and the carbamate functionalities can participate in hydrogen bonding, which promotes solubility in polar solvents. However, the two bulky, non-polar tert-butyl groups significantly increase the molecule's lipophilicity, which may limit its aqueous solubility but enhance its solubility in organic solvents.

Predicted Solubility

-

High Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF), as well as in chlorinated solvents like dichloromethane (DCM) and chloroform.

-

Moderate Solubility: Expected in polar protic solvents like methanol, ethanol, and isopropanol.

-

Low to Insoluble: Expected in non-polar solvents such as hexanes and diethyl ether, and in aqueous solutions across a neutral pH range. The presence of two Boc groups significantly reduces the potential for protonation and salt formation that might otherwise enhance aqueous solubility.

Experimental Determination of Solubility

To obtain quantitative solubility data, standardized experimental protocols are necessary. Both kinetic and thermodynamic solubility assays are recommended to provide a comprehensive profile.

Kinetic solubility is a high-throughput method used in early drug discovery to measure the solubility of a compound from a DMSO stock solution into an aqueous buffer.[2][3] This provides a rapid assessment of solubility under non-equilibrium conditions.

Table 1: Experimental Protocol for Kinetic Solubility Determination

| Step | Procedure | Details & Rationale |

| 1 | Stock Solution Preparation | Accurately prepare a 10 mM stock solution of the title compound in 100% DMSO. |

| 2 | Assay Plate Preparation | Dispense small volumes (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well microtiter plate. |

| 3 | Incubation | Add an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to each well to achieve the desired final compound concentrations (e.g., ranging from 1 to 200 µM). The final DMSO concentration should be kept low (e.g., ≤2%).[3] |

| 4 | Equilibration | Seal the plate and shake at room temperature (e.g., 25 °C) for a set period (e.g., 2 hours).[2] |

| 5 | Precipitate Removal | Filter the solutions through a solubility filter plate or centrifuge the plate at high speed to pellet any precipitate.[2] |

| 6 | Quantification | Carefully transfer the supernatant to a new analysis plate. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS), against a calibration curve.[4] |

Thermodynamic solubility measures the equilibrium concentration of a compound in a saturated solution and is considered the "gold standard" for solubility measurement.[5][6]

Table 2: Experimental Protocol for Thermodynamic Solubility Determination

| Step | Procedure | Details & Rationale |

| 1 | Sample Preparation | Add an excess amount of the solid compound to a known volume of the test solvent (e.g., water, PBS, organic solvents) in a glass vial. The excess solid should be clearly visible.[6] |

| 2 | Equilibration | Tightly cap the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[5] |

| 3 | Phase Separation | After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the vials at high speed.[2] |

| 4 | Sample Analysis | Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. The sample may be filtered through a 0.45 µm filter if necessary. |

| 5 | Quantification | Dilute the aliquot with a suitable solvent and quantify the concentration using a validated HPLC-UV or LC-MS method against a calibration curve.[7] |

Visualization of Solubility Workflow

Caption: Workflow for kinetic and thermodynamic solubility determination.

Stability Profile

The stability of this compound is primarily influenced by the lability of the two Boc protecting groups, which are sensitive to acidic conditions. The pyrrolidine ring itself is generally stable but can be susceptible to oxidation under certain conditions.

Predicted Stability

-

Acidic Conditions: The Boc group is readily cleaved under acidic conditions (e.g., trifluoroacetic acid (TFA), hydrochloric acid).[8][9] Therefore, the compound is expected to be unstable at low pH, leading to the formation of the corresponding mono- and di-deprotected amine salts.

-

Basic Conditions: The Boc group is generally stable to basic and nucleophilic conditions.[9][10] The compound is therefore expected to be stable under mild to moderate basic conditions. Strong basic conditions combined with high temperatures could potentially lead to other degradation pathways.

-

Oxidative Conditions: The tertiary amine of the pyrrolidine ring and the secondary alcohol could be susceptible to oxidation, potentially leading to N-oxide formation or oxidation of the alcohol to a ketone.

-

Thermal Conditions: As a solid, the compound is likely stable at ambient temperatures. Stability at elevated temperatures should be determined experimentally.

-

Photostability: The molecule lacks a significant chromophore that would absorb UV-Vis light, suggesting it may have good photostability. However, this should be confirmed experimentally according to ICH guidelines.[11][12]

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[13][14] These studies are typically conducted according to ICH guideline Q1A(R2).[15]

Table 3: Experimental Protocol for Forced Degradation Studies

| Condition | Protocol | Analysis |

| Acid Hydrolysis | Dissolve the compound in a solution of 0.1 M HCl. Incubate samples at room temperature and an elevated temperature (e.g., 60 °C).[16] Analyze at various time points (e.g., 2, 6, 24, 48 hours). Neutralize before analysis. | Use a stability-indicating HPLC method to monitor the disappearance of the parent peak and the formation of degradation products. Characterize major degradants using LC-MS/MS. |

| Base Hydrolysis | Dissolve the compound in a solution of 0.1 M NaOH. Incubate samples at room temperature and an elevated temperature (e.g., 60 °C).[16] Analyze at various time points. Neutralize before analysis. | Same as for acid hydrolysis. |

| Oxidative Degradation | Dissolve the compound in a solution of 3% hydrogen peroxide (H₂O₂). Store in the dark at room temperature.[17] Analyze at various time points. | Same as for acid hydrolysis. |

| Thermal Degradation | Expose the solid compound to dry heat (e.g., 70 °C).[16] Analyze at various time points (e.g., 1, 3, 7 days). | Same as for acid hydrolysis. |

| Photostability | Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[12] A dark control sample should be stored under the same conditions. | Same as for acid hydrolysis. |

Visualization of Stability Testing Workflow

Caption: Workflow for a forced degradation (stress testing) study.

Analytical Methodologies

A validated, stability-indicating analytical method is crucial for both solubility and stability studies. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV or mass spectrometric detection is the method of choice.

-

Column: A C18 column is typically suitable.

-

Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape) and acetonitrile or methanol.

-

Detection: UV detection may be challenging due to the lack of a strong chromophore; therefore, a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) is highly recommended for accurate quantification.[4]

-

Validation: The method must be validated for specificity to ensure that the parent compound peak is resolved from any degradants, impurities, or excipients.

Conclusion

References

- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 2. enamine.net [enamine.net]

- 3. charnwooddiscovery.com [charnwooddiscovery.com]

- 4. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 5. In-vitro Thermodynamic Solubility [protocols.io]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. evotec.com [evotec.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. reddit.com [reddit.com]

- 11. youtube.com [youtube.com]

- 12. database.ich.org [database.ich.org]

- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. database.ich.org [database.ich.org]

- 16. veeprho.com [veeprho.com]

- 17. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereoselective Synthesis of 4-Boc-aminomethyl-3-hydroxy-1-N-Boc-pyrrolidine: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust and stereoselective synthetic route to 4-Boc-aminomethyl-3-hydroxy-1-N-Boc-pyrrolidine, a valuable chiral building block in medicinal chemistry. The synthesis commences from the readily available chiral pool starting material, L-tartaric acid, ensuring the establishment of the desired (3R,4R) stereochemistry. The pathway involves the formation of a key intermediate, (3S,4S)-1-benzylpyrrolidine-3,4-diol, followed by selective functionalization and protection steps to yield the target molecule. This guide provides comprehensive experimental protocols, quantitative data, and visual workflows to facilitate its application in a laboratory setting.

Synthetic Strategy Overview

The overall synthetic strategy is a multi-step process designed to control the stereochemistry at the C3 and C4 positions of the pyrrolidine ring. The key transformations include:

-

Formation of the Pyrrolidine Ring: Cyclization of L-tartaric acid with benzylamine to form a succinimide intermediate, followed by reduction to yield (3S,4S)-1-benzylpyrrolidine-3,4-diol.

-

Selective Functionalization: Monotosylation of the diol at the C4 position.

-

Introduction of the Aminomethyl Group: Nucleophilic substitution of the tosyl group with azide, followed by reduction to the primary amine.

-

Protection Steps: Final protection of the pyrrolidine nitrogen and the aminomethyl group with tert-butoxycarbonyl (Boc) groups.

Caption: Overall synthetic workflow from L-tartaric acid.

Experimental Protocols

Stage 1: Synthesis of (3S,4S)-1-Benzylpyrrolidine-3,4-diol

This initial stage establishes the core pyrrolidine ring with the desired trans-diol stereochemistry.

1.1: Synthesis of (3S,4S)-N-Benzyl-3,4-dihydroxysuccinimide

-

Procedure: L-tartaric acid is reacted with an equimolar amount of benzylamine. The mixture is heated, typically in a solvent that allows for azeotropic removal of water (e.g., toluene), using a Dean-Stark apparatus. The reaction proceeds until the theoretical amount of water is collected. The crude product is then purified by recrystallization.

-

Quantitative Data: This reaction generally proceeds in high yield, typically exceeding 85%.

1.2: Reduction to (3S,4S)-1-Benzylpyrrolidine-3,4-diol

-

Procedure: The N-benzylsuccinimide derivative is reduced using a strong reducing agent. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as tetrahydrofuran (THF). The reaction is typically carried out at reflux, followed by a careful aqueous workup.

-

Quantitative Data: The reduction of the succinimide to the pyrrolidine diol is usually efficient, with reported yields in the range of 70-85%.

| Stage | Reactant | Reagents | Solvent | Temperature | Time | Yield (%) |

| 1.1 | L-Tartaric Acid | Benzylamine | Toluene | Reflux | 4-6 h | >85 |

| 1.2 | (3S,4S)-N-Benzyl-3,4-dihydroxysuccinimide | LiAlH₄ | THF | Reflux | 6-8 h | 70-85 |

Table 1: Summary of reaction conditions and yields for Stage 1.

Stage 2: Selective Functionalization and Introduction of the Azide

This stage focuses on differentiating the two hydroxyl groups to introduce the nitrogen functionality at the C4 position.

Caption: Workflow for the selective functionalization of the diol.

2.1: Selective Monotosylation of (3S,4S)-1-Benzylpyrrolidine-3,4-diol

-

Procedure: To a solution of the diol in pyridine, cooled to 0 °C, is added one equivalent of p-toluenesulfonyl chloride (TsCl) portion-wise. The reaction is stirred at 0 °C for several hours and then allowed to warm to room temperature overnight. The selective tosylation occurs at the less sterically hindered hydroxyl group. The reaction is quenched with water, and the product is extracted and purified by column chromatography.

-

Quantitative Data: The yield of the monotosylated product can vary, but is typically in the range of 50-70%, with the formation of some ditosylated and unreacted starting material.

2.2: Nucleophilic Substitution with Azide

-

Procedure: The monotosylated pyrrolidine is dissolved in a polar aprotic solvent like dimethylformamide (DMF), and sodium azide (NaN₃) is added in excess. The mixture is heated to facilitate the Sₙ2 reaction, which proceeds with inversion of stereochemistry at the C4 position. After completion, the reaction is worked up by partitioning between water and an organic solvent, followed by purification.

-

Quantitative Data: This substitution reaction is generally high-yielding, often exceeding 90%.

| Stage | Reactant | Reagents | Solvent | Temperature | Time | Yield (%) |

| 2.1 | (3S,4S)-1-Benzylpyrrolidine-3,4-diol | p-Toluenesulfonyl chloride, Pyridine | Pyridine | 0 °C to rt | 12-16 h | 50-70 |

| 2.2 | (3S,4S)-1-Benzyl-4-tosyloxy-pyrrolidin-3-ol | Sodium azide | DMF | 80-100 °C | 8-12 h | >90 |

Table 2: Summary of reaction conditions and yields for Stage 2.

Stage 3: Reduction and Final Protection

The final stage involves the reduction of the azide to the primary amine and the protection of the two nitrogen atoms with Boc groups.

3.1: Reduction of the Azide to a Primary Amine

-

Procedure: The azido-pyrrolidine can be reduced to the corresponding amine via several methods. A common and mild method is the Staudinger reaction, which involves treatment with triphenylphosphine (PPh₃) followed by hydrolysis. Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere is also highly effective.

-

Quantitative Data: Both methods typically provide the amine in high yields, often greater than 95%.

3.2: Double Boc Protection and Debenzylation

-

Procedure: The resulting aminomethyl-hydroxypyrrolidine derivative is subjected to N-protection. A one-pot procedure can be employed where the compound is treated with an excess of di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine or diisopropylethylamine in a solvent such as dichloromethane or methanol. This step protects both the primary amine of the aminomethyl group and the secondary amine of the pyrrolidine ring. The N-benzyl group is typically removed via hydrogenolysis (catalytic hydrogenation with a palladium catalyst), which can sometimes be performed concurrently with the azide reduction or in a separate step prior to Boc protection. For the purpose of this guide, we will assume a separate debenzylation step followed by a one-pot double Boc protection.

-

Quantitative Data: The Boc protection reactions are generally very high-yielding, approaching quantitative conversion.

| Stage | Reactant | Reagents | Solvent | Temperature | Time | Yield (%) |

| 3.1 | (3R,4S)-4-Azido-1-benzyl-pyrrolidin-3-ol | PPh₃, THF/H₂O or H₂, Pd/C | THF/H₂O or MeOH | rt | 2-12 h | >95 |

| 3.2 | (3R,4R)-4-Aminomethyl-3-hydroxypyrrolidine | (Boc)₂O, Base | DCM or MeOH | rt | 4-8 h | >95 |

Table 3: Summary of reaction conditions and yields for Stage 3.

Conclusion

The stereoselective synthesis of this compound presented in this guide provides a reliable and scalable route to this important chiral building block. By starting from L-tartaric acid, the desired stereochemistry is effectively controlled throughout the synthetic sequence. The detailed protocols and quantitative data provided herein are intended to serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery, enabling the efficient production of this versatile molecule for further applications. Careful execution of each step, particularly the selective monotosylation, is crucial for the overall success of the synthesis.

A Technical Guide to 4-Boc-aminomethyl-3-hydroxy-1-N-Boc-pyrrolidine for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of 4-Boc-aminomethyl-3-hydroxy-1-N-Boc-pyrrolidine, a key building block for researchers, scientists, and drug development professionals. This document details commercial suppliers, experimental protocols, and potential applications of this versatile pyrrolidine derivative.

Commercial Availability

A critical step in research and development is the reliable sourcing of high-quality reagents. This compound and its analogues are available from a range of commercial suppliers. The following table summarizes key quantitative data from various vendors to facilitate procurement decisions. Please note that pricing is subject to change and may require account registration for viewing.

| Supplier | Product Name | CAS Number | Purity | Available Quantities | Price |

| LabSolutions | This compound | 175463-34-0 | Not Specified | Not Specified | Contact for Pricing |

| Sigma-Aldrich | 1-Boc-3-(aminomethyl)pyrrolidine | 270912-72-6 | ≥97% (GC) | 500 mg | ~$112.50 |

| Fisher Scientific | 4-[(N-Boc)aminomethyl]aniline | 98545-29-2 | Not Specified | 1 g | Contact for Pricing |

| Chem-Impex | 3-N-Boc-aminomethyl pyrrolidine | 149366-79-0 | ≥97% (GC) | 1g, 5g, 25g | $125.00/1g |

| Santa Cruz Biotechnology | 3-(Aminomethyl)-1-N-Boc-pyrrolidine | 270912-72-6 | Not Specified | Not Specified | Contact for Pricing |

| BOC Sciences | 2-(Boc-aminomethyl)pyrrolidine | 149649-58-1 | Not Specified | Not Specified | Contact for Pricing |

| Oakwood Chemical | 3-(Aminomethyl)-1-N-BOC-pyrrolidine | 270912-72-6 | 97% | 250mg, 1g, 5g, 25g | $22.00/250mg |

Synthesis and Experimental Protocols

Representative Synthetic Protocol:

Step 1: N-Boc Protection of a Suitable Pyrrolidine Precursor

-

Materials: Pyrrolidine derivative with appropriate functional groups, Di-tert-butyl dicarbonate (Boc)₂O, a suitable solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)), and a base (e.g., Triethylamine (TEA) or Sodium bicarbonate).

-

Procedure:

-

Dissolve the starting pyrrolidine derivative in the chosen solvent.

-

Add the base to the solution.

-

Slowly add a solution of (Boc)₂O in the same solvent at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Functional Group Interconversion (e.g., Reduction of a Carboxylic Acid or Ester to an Alcohol)

-

Materials: The N-Boc protected pyrrolidine from Step 1, a reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)), and a suitable anhydrous solvent (e.g., THF or Ethanol).

-

Procedure:

-

Dissolve the N-Boc protected pyrrolidine in the anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon).

-

Cool the solution to 0°C.

-

Carefully add the reducing agent portion-wise.

-

Stir the reaction at 0°C for a specified time, then allow it to warm to room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.

-

Filter the resulting mixture and extract the filtrate with an organic solvent.

-

Dry the combined organic layers and concentrate to yield the alcohol.

-

Step 3: Introduction of the Aminomethyl Group (e.g., via Mesylation and Azide Displacement followed by Reduction)

-

Materials: The alcohol from Step 2, Methanesulfonyl chloride (MsCl), a base (e.g., TEA), a solvent (e.g., DCM), Sodium azide (NaN₃), a solvent for displacement (e.g., Dimethylformamide (DMF)), and a reducing agent for the azide (e.g., Hydrogen gas with a Palladium catalyst or LiAlH₄).

-

Procedure:

-

Mesylation: Dissolve the alcohol and TEA in DCM at 0°C. Slowly add MsCl and stir for a few hours. Work up the reaction to isolate the mesylate.

-

Azide Displacement: Dissolve the mesylate in DMF and add NaN₃. Heat the reaction mixture and monitor by TLC. After completion, perform an aqueous workup to isolate the azide.

-

Reduction: Dissolve the azide in a suitable solvent and reduce it to the primary amine using the chosen method. For example, hydrogenation over Pd/C or reduction with LiAlH₄.

-

Isolate and purify the final product, this compound.

-

Signaling Pathways and Biological Relevance

Currently, there is no specific literature detailing the direct involvement of this compound in defined signaling pathways. However, the pyrrolidine scaffold is a common motif in many biologically active compounds and FDA-approved drugs.[1]

Research on structurally related Boc-protected amino acids and pyrrolidine derivatives has indicated potential biological activities. For instance, some studies have shown that amino acids modified with protecting groups like Boc can exhibit antimicrobial properties.[2][3] This suggests that this compound could serve as a valuable starting point for the synthesis of novel therapeutic agents. Its functional groups offer multiple points for diversification in drug discovery campaigns.

Workflow and Logical Diagrams

The following diagrams illustrate key workflows relevant to the procurement and application of chemical reagents like this compound.

Caption: A workflow for selecting a commercial supplier for a chemical reagent.

Caption: A generalized synthetic workflow for preparing the target compound.

Safety and Handling

Boc-protected pyrrolidine derivatives should be handled with care in a laboratory setting.[4] Always consult the Safety Data Sheet (SDS) provided by the supplier before use.[5] General safety precautions include:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood.

-

Storage: Store the compound in a cool, dry place away from incompatible materials. Recommended storage is often between 2-8°C.[6]

-

Spill and Disposal: In case of a spill, follow the supplier's recommended cleanup procedure. Dispose of the chemical and its container in accordance with local, state, and federal regulations.

References

- 1. enamine.net [enamine.net]

- 2. Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs – Oriental Journal of Chemistry [orientjchem.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. benchchem.com [benchchem.com]

- 5. SDS of 4-Boc-aminomethyl-1-N-Boc-pyrrolidin-3-ol, Safety Data Sheets, CAS 175463-34-0 - chemBlink [ww.chemblink.com]

- 6. 1-Boc-3-(aminomethyl)pyrrolidine 270912-72-6 [sigmaaldrich.com]

The Pyrrolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, stands as a privileged scaffold in the landscape of medicinal chemistry. Its remarkable versatility and significant presence in a vast array of biologically active compounds have cemented its importance in the design and development of novel therapeutics. This technical guide provides a comprehensive literature review of pyrrolidine derivatives, focusing on their synthesis, biological activities, and mechanisms of action across various therapeutic areas.

The significance of the pyrrolidine moiety lies in its unique structural features. The non-planar, puckered nature of the saturated ring allows for the precise spatial orientation of substituents, enabling effective exploration of the three-dimensional space of a biological target's binding pocket.[1] This stereochemical complexity is a key factor in achieving high potency and selectivity.[1] Furthermore, the nitrogen atom can act as a hydrogen bond donor or acceptor, contributing to crucial interactions with biological macromolecules and enhancing aqueous solubility.[2]

This guide will delve into the pivotal role of pyrrolidine derivatives in key therapeutic areas, presenting quantitative data in structured tables, detailing experimental protocols for seminal studies, and illustrating key biological pathways and workflows using Graphviz diagrams.

Anticancer Activity of Pyrrolidine Derivatives

Pyrrolidine-containing compounds have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer.[3][4] Their mechanisms of action are diverse, ranging from the inhibition of crucial enzymes to the disruption of cellular structures.

One notable class of anticancer pyrrolidine derivatives are inhibitors of tubulin polymerization.[3] By binding to tubulin, these agents disrupt the formation of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3] Another important target is the chemokine receptor CXCR4, which plays a role in cancer metastasis.[1][4] Pyrrolidine derivatives have been developed as potent CXCR4 antagonists, inhibiting cancer cell migration and invasion.[1][4]

Quantitative Data: Anticancer Activity

| Compound | Target | Cell Line | IC50 (µM) | Reference |

| 37e (Thiophen-containing derivative) | - | MCF-7 | 17 | [1] |

| 37e (Thiophen-containing derivative) | - | HeLa | 19 | [1] |

| 51a (S)-pyrrolidine derivative | CXCR4 | - | 0.079 (Binding Affinity) | [1] |

| 26 (Pyrrolidine-containing derivative) | CXCR4 | - | 0.079 (Binding Affinity) | [4] |

| 24 (Pyrrolidine-substituted 3-amido-9-ethylcarbazole) | - | HT-29, SH-SY5Y | - | [4] |

Experimental Protocols

Synthesis of (S)-pyrrolidines as CXCR4 Antagonists:

A multi-step synthesis was employed to generate (S)-pyrrolidine derivatives. The key step involved the reaction of pyridin-2-yl-4-oxobutanal derivatives with (R)-1-(4-methoxyphenyl)ethan-1-amine to yield intermediate pyrrolidine derivatives. Subsequent modifications led to the final compounds.[1]

In Vitro Cell Viability Assay (MTT Assay):

Cancer cell lines (e.g., MCF-7, HeLa) were seeded in 96-well plates and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours. Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well, and the plates were incubated for 4 hours. The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO), and the absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

Signaling Pathway

Antidiabetic Activity of Pyrrolidine Derivatives

Pyrrolidine derivatives have emerged as promising therapeutic agents for the management of type 2 diabetes.[5][6] A primary target for these compounds is dipeptidyl peptidase-4 (DPP-4), an enzyme that inactivates incretin hormones, which are responsible for stimulating insulin secretion.[5] By inhibiting DPP-4, pyrrolidine-based drugs prolong the action of incretins, leading to improved glycemic control.[5] Another area of investigation is the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion.[1]

Quantitative Data: Antidiabetic Activity

| Compound | Target | IC50 (µM) | Selectivity (DPP-8/DPP-4) | Selectivity (DPP-9/DPP-4) | Reference |

| 17a (Pyrrolidine-2-carbonitrile derivative) | DPP-4 | 0.017 | 1324 | 1164 | [5] |

| 23d (Pyrrolidine sulfonamide derivative) | DPP-4 | 11.32 | - | - | [4][7] |

Experimental Protocols

DPP-4 Inhibition Assay:

The inhibitory activity of the compounds against DPP-4 was determined using a fluorometric assay. The reaction mixture contained the DPP-4 enzyme, the fluorogenic substrate Gly-Pro-AMC, and the test compound in a buffer solution. The reaction was incubated at 37°C, and the fluorescence was measured at excitation and emission wavelengths of 380 nm and 460 nm, respectively. The IC50 values were calculated from the dose-dependent inhibition curves.

Oral Glucose Tolerance Test (OGTT) in Mice:

Mice were fasted overnight and then administered the test compound orally. After 30 minutes, a glucose solution was administered orally. Blood samples were collected from the tail vein at various time points (0, 30, 60, 90, and 120 minutes) after the glucose challenge, and blood glucose levels were measured using a glucometer.

Signaling Pathway

Antiviral Activity of Pyrrolidine Derivatives

The pyrrolidine scaffold is a key component in several antiviral drugs, particularly those targeting the hepatitis C virus (HCV).[2][8] These drugs often act as inhibitors of viral proteases, such as the NS3/4A serine protease, which are essential for viral replication.[2][8] By blocking the activity of these enzymes, pyrrolidine-containing antivirals prevent the maturation of viral proteins, thereby halting the viral life cycle.[8]

Marketed Antiviral Drugs with a Pyrrolidine Moiety

| Drug Name | Virus | Target |

| Telaprevir | Hepatitis C Virus (HCV) | NS3/4A Serine Protease |

| Boceprevir | Hepatitis C Virus (HCV) | NS3/4A Serine Protease |

| Ombitasvir | Hepatitis C Virus (HCV) | NS5A |

| Glecaprevir | Hepatitis C Virus (HCV) | NS3/4A Serine Protease |

| Voxilaprevir | Hepatitis C Virus (HCV) | NS3/4A Serine Protease |

Experimental Protocols

HCV NS3/4A Protease Assay:

The inhibitory activity of compounds against the HCV NS3/4A protease is typically evaluated using a FRET-based assay. A synthetic peptide substrate containing a fluorophore and a quencher is incubated with the protease in the presence of the test compound. Cleavage of the substrate by the protease results in an increase in fluorescence. The IC50 value is determined by measuring the reduction in fluorescence in the presence of the inhibitor.

Experimental Workflow

Neurological and Anti-inflammatory Applications

Pyrrolidine derivatives have also shown promise in the treatment of neurological disorders and inflammation.[4][9] Some derivatives exhibit anticonvulsant properties, with levetiracetam being a notable example of a marketed drug for epilepsy.[10] The exact mechanism of action for many pyrrolidine-based anticonvulsants is still under investigation but is thought to involve the modulation of synaptic neurotransmission.[10]

In the context of inflammation, pyrrolidine derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.[9]

Quantitative Data: Neurological and Anti-inflammatory Activity

| Compound | Activity | Model | ED50 (mg/kg) | Reference |

| 69k (Pyrrolidine-2,5-dione-acetamide) | Anticonvulsant | MES test | 80.38 | [1] |

| 69k (Pyrrolidine-2,5-dione-acetamide) | Anticonvulsant | 6 Hz test | 108.80 | [1] |

Experimental Protocols

Maximal Electroshock (MES) Test for Anticonvulsant Activity:

An electrical stimulus is applied to mice via corneal electrodes to induce tonic-clonic seizures. The test compound is administered prior to the electrical stimulus. The ability of the compound to prevent the tonic hind limb extension phase of the seizure is recorded as a measure of anticonvulsant activity. The ED50, the dose required to protect 50% of the animals, is then calculated.

In Vivo Anti-inflammatory Activity (Carrageenan-induced Paw Edema):

An injection of carrageenan into the sub-plantar region of a rat's hind paw induces a localized inflammatory response and edema. The test compound is administered orally prior to the carrageenan injection. The volume of the paw is measured at various time points after the injection using a plethysmometer. The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Conclusion

The pyrrolidine scaffold is undeniably a cornerstone of modern medicinal chemistry, offering a unique combination of structural and chemical properties that are highly advantageous for drug design.[1][2][3] The diverse range of biological activities exhibited by pyrrolidine derivatives, spanning from anticancer and antidiabetic to antiviral and neurological applications, underscores the immense potential of this heterocyclic system.[4] The continued exploration of novel synthetic methodologies and a deeper understanding of the structure-activity relationships of pyrrolidine-containing compounds will undoubtedly lead to the discovery of new and improved therapeutic agents for a wide spectrum of diseases. This guide serves as a foundational resource for researchers dedicated to harnessing the power of the pyrrolidine ring in the ongoing quest for innovative medicines.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. benchchem.com [benchchem.com]

- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 8. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. drugs.com [drugs.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of N-Boc-pyrrolidines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular structure and conformational analysis of N-Boc-pyrrolidines, a class of compounds widely utilized as chiral building blocks in the synthesis of pharmaceuticals and other bioactive molecules. Understanding their three-dimensional architecture is critical for rational drug design and for controlling stereochemistry in complex synthetic pathways.

Molecular Structure of N-Boc-pyrrolidine

N-Boc-pyrrolidine, or tert-butyl pyrrolidine-1-carboxylate, possesses a five-membered saturated heterocyclic pyrrolidine ring where the nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group. This bulky protecting group significantly influences the molecule's conformational preferences and reactivity.

The fundamental structure consists of the C₄H₈N core of the pyrrolidine ring and the C₅H₉O₂ Boc group. The key structural features that dictate the overall conformation are the puckering of the pyrrolidine ring and the rotational isomerism of the N-Boc amide bond.

Conformational Analysis

The conformational landscape of N-Boc-pyrrolidines is primarily defined by two key dynamic processes: pyrrolidine ring puckering and cis-trans isomerization of the amide bond. These conformations are often in equilibrium and can be studied using a combination of experimental techniques and computational modeling.

Pyrrolidine Ring Puckering

The five-membered pyrrolidine ring is not planar and adopts puckered conformations to relieve torsional strain. The two most predominant low-energy conformations are the "envelope" (or Cₛ symmetry) and "twist" (or C₂ symmetry) forms. For substituted pyrrolidines, these are often described by the position of the out-of-plane carbon atom. The two primary envelope conformations are termed Cγ-exo and Cγ-endo, where the Cγ (C4) atom is displaced on the opposite (exo) or same (endo) side of the ring as the substituent at Cα (C2).[1][2]

The equilibrium between these puckered forms is influenced by the nature and stereochemistry of substituents on the ring. For instance, electronegative substituents at the 4-position can favor specific puckers; a trans-substituent tends to favor the exo pucker, while a cis-substituent favors the endo pucker.[2] Sterically demanding groups also play a crucial role in determining the preferred ring conformation.[2]

Cis-Trans Isomerism of the N-Boc Amide Bond

The amide bond of the N-Boc group exhibits partial double-bond character, which restricts free rotation around the C-N bond. This results in the existence of two planar rotational isomers: cis and trans. The trans isomer, where the bulky tert-butyl group is oriented away from the pyrrolidine ring, is generally sterically favored. However, the cis conformer can be significantly populated, and the equilibrium between the two is influenced by solvent, temperature, and the substitution pattern on the pyrrolidine ring. The presence of both isomers can lead to signal doubling in NMR spectra.

Experimental Techniques for Conformational Analysis

The determination of the three-dimensional structure of N-Boc-pyrrolidines relies on several key analytical techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, often complemented by computational modeling.

X-ray Crystallography

Table 1: Representative Crystallographic Data for an N-Boc-pyrrolidine Derivative (Data for (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid is used as an illustrative example as presented in some comparative guides[3])

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | |

| a (Å) | 8.912(2) |

| b (Å) | 10.456(3) |

| c (Å) | 14.234(4) |

| Pyrrolidine Ring Pucker | Envelope |

| Amide Conformation | trans |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. For N-Boc-pyrrolidines, ¹H and ¹³C NMR are fundamental.

-

¹H NMR: The chemical shifts of the pyrrolidine ring protons are sensitive to their stereochemical environment. More importantly, the vicinal coupling constants (³JHH) between adjacent protons can be used to estimate the dihedral angles via the Karplus equation. This allows for the determination of the preferred ring pucker in solution.

-

¹³C NMR: The chemical shifts of the ring carbons, particularly Cγ and Cδ, are indicative of the ring conformation.

-

NOESY/ROESY: These 2D NMR experiments provide information about through-space proximity of protons, which can help to distinguish between cis and trans amide isomers and to further refine the overall three-dimensional structure.

Table 2: Typical ¹H and ¹³C NMR Data for N-Boc-pyrrolidine in CDCl₃

| Atom | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |

| C(CH₃)₃ | 1.46 | s | 28.7 |

| -C(CH₃)₃ | - | - | 79.3 |

| C=O | - | - | 154.8 |

| α-CH₂ | 3.31 | t | 46.4 |

| β-CH₂ | 1.85 | p | 23.5 |

Data sourced from publicly available spectral databases.

Experimental Protocols

Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals are paramount. A common method is slow evaporation of a saturated solution of the N-Boc-pyrrolidine derivative in a suitable solvent or solvent mixture (e.g., methanol, ethyl acetate/hexanes).[3]

-

Crystal Mounting: A well-formed single crystal (typically 0.1-0.3 mm) is selected and mounted on a goniometer head using a cryoloop.[3]

-

Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas to minimize thermal motion and radiation damage. A full sphere of diffraction data is collected using a diffractometer by rotating the crystal in an X-ray beam.[3]

-

Structure Solution and Refinement: The diffraction data is processed to yield a set of structure factors. The initial structure is solved using direct methods or Patterson methods and then refined using least-squares methods to obtain the final atomic coordinates and thermal parameters.

NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve 5-10 mg of the N-Boc-pyrrolidine compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire spectra on a high-field NMR spectrometer (≥400 MHz).

-

¹H NMR: Obtain a standard one-dimensional proton spectrum.

-

¹³C NMR: Obtain a proton-decoupled carbon spectrum.

-

2D NMR: Acquire COSY (to establish proton-proton correlations), HSQC (to correlate protons with their directly attached carbons), and NOESY/ROESY (to determine spatial proximities) spectra.

-

-

Data Analysis:

-

Assign all proton and carbon signals using the 1D and 2D spectra.

-

Measure the vicinal coupling constants (³JHH) from the high-resolution ¹H NMR spectrum.

-

Use the Karplus relationship to correlate the measured ³JHH values with the corresponding H-C-C-H dihedral angles.

-

Analyze NOE/ROE cross-peaks to identify protons that are close in space, which is particularly useful for determining the cis/trans ratio of the amide bond.

-

Utilize software like PSEUROT to analyze the coupling constants and determine the mole fractions of the major ring conformers (e.g., N-type and S-type puckers).[1]

-

Integrated Conformational Analysis Workflow

A comprehensive understanding of the conformational behavior of N-Boc-pyrrolidines is best achieved through an integrated approach that combines experimental data with computational modeling.

Conclusion

The molecular structure and conformation of N-Boc-pyrrolidines are governed by a delicate balance of steric and electronic effects that dictate the puckering of the five-membered ring and the rotational isomerism of the N-Boc group. A thorough conformational analysis, employing a synergistic combination of X-ray crystallography, multi-dimensional NMR spectroscopy, and computational methods, is essential for a complete understanding of these versatile synthetic intermediates. The data and protocols presented in this guide provide a framework for researchers to investigate and control the three-dimensional structure of N-Boc-pyrrolidines in the context of drug discovery and development.

References

An In-depth Technical Guide to 4-Boc-aminomethyl-3-hydroxy-1-N-Boc-pyrrolidine: Safety, Handling, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information provided in this document is intended for research use only. 4-Boc-aminomethyl-3-hydroxy-1-N-Boc-pyrrolidine is a specialty chemical, and a comprehensive, publicly available dataset for this specific molecule is limited. Therefore, this guide has been compiled using data from structurally similar compounds and established principles of organic chemistry. All handling and experimental procedures should be conducted by trained professionals in a controlled laboratory setting.

Introduction

This compound is a chiral synthetic building block with significant potential in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a common motif in a wide array of biologically active compounds and approved drugs.[1] The presence of a hydroxyl group and a protected aminomethyl side chain, combined with the defined stereochemistry of the pyrrolidine ring, makes this molecule a versatile intermediate for the synthesis of complex molecular architectures. The dual Boc (tert-butyloxycarbonyl) protecting groups on the ring nitrogen and the side-chain amine allow for orthogonal deprotection strategies, enabling selective functionalization at different positions of the molecule. This guide provides an in-depth overview of the safety, handling, and synthetic considerations for this compound.

Chemical and Physical Properties

Quantitative data for this compound is not extensively reported in public literature. The following table summarizes its known properties and provides estimates for others based on similar structures.

| Property | Value | Source/Notes |

| IUPAC Name | tert-butyl 4-(((tert-butoxycarbonyl)amino)methyl)-3-hydroxypyrrolidine-1-carboxylate | N/A |

| CAS Number | 175463-34-0 | [2] |

| Molecular Formula | C₁₅H₂₈N₂O₅ | [2] |

| Molecular Weight | 316.398 g/mol | [2] |

| Appearance | Expected to be a solid or oil | Based on similar compounds |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Expected to be soluble in organic solvents like methanol, dichloromethane, and ethyl acetate. | Based on chemical structure |

| Shelf Life | 1095 days | [2] |

Safety and Handling

Hazard Identification

Based on analogous compounds, this compound may be classified with the GHS07 pictogram, indicating the following potential hazards:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE)

| Protection | Recommended Equipment |

| Eye/Face Protection | Wear safety glasses with side shields or chemical goggles. |

| Skin Protection | Wear impervious gloves (e.g., nitrile rubber) and a lab coat. |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols are generated, a respirator may be necessary. |

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Wash thoroughly after handling.[3]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

First Aid Measures

| Exposure | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[3] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention. |

Experimental Protocols

Hypothetical Synthesis of this compound

While a specific, validated protocol for this molecule is not available in the searched literature, a plausible synthetic route can be devised based on established methods for synthesizing substituted pyrrolidines. A common strategy involves starting from a commercially available chiral precursor, such as a protected 4-amino-3-hydroxyproline derivative, and then performing functional group manipulations. An alternative approach could involve the asymmetric synthesis from achiral starting materials.

Below is a representative, hypothetical multi-step synthesis protocol.

Step 1: Synthesis of a Suitable Pyrrolidine Intermediate

The synthesis could start from a commercially available chiral starting material like Boc-protected trans-4-hydroxy-L-proline. The carboxylic acid would be reduced to the corresponding alcohol, followed by protection of the hydroxyl group. The protected intermediate would then be converted to an azide or another nitrogen-containing functional group at the 4-position, which can then be reduced to the amine.

Step 2: Boc Protection of the Aminomethyl Group

-

Reaction Setup: In a round-bottom flask, dissolve the aminomethyl-hydroxypyrrolidine intermediate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water.

-

Base Addition: Add a base, such as triethylamine (1.5 eq) or sodium bicarbonate (2.0 eq), to the solution.

-

Boc Anhydride Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.2 eq) in the same solvent dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Analytical Characterization

Thin Layer Chromatography (TLC)

-

Objective: To monitor reaction progress and assess the purity of the final product.

-

Stationary Phase: Silica gel 60 F₂₅₄ plates.

-

Mobile Phase: A mixture of ethyl acetate and hexanes, or dichloromethane and methanol, can be used. The exact ratio should be optimized.

-

Visualization: The compound can be visualized under UV light (if it contains a UV-active group) or by staining with a suitable reagent such as potassium permanganate or ninhydrin (after deprotection of the Boc groups).

High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity and, if applicable, the enantiomeric excess of the final product.

-

Stationary Phase: A C18 reversed-phase column for purity analysis. A chiral column (e.g., Chiralcel OD-H) would be required for enantiomeric separation.

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid, is a common mobile phase for reversed-phase HPLC. For chiral HPLC, a mixture of hexanes and isopropanol is often used.

-

Detection: UV detection at a low wavelength (e.g., 210-220 nm) is typically suitable for Boc-protected amines.